molecular formula C11H16F3NO3 B1287151 1-Boc-3-trifluoromethyl-piperidin-4-one CAS No. 1159983-77-3

1-Boc-3-trifluoromethyl-piperidin-4-one

Cat. No.: B1287151
CAS No.: 1159983-77-3
M. Wt: 267.24 g/mol
InChI Key: OAKIKPITPDYEAD-UHFFFAOYSA-N
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Preparation Methods

1-Boc-3-trifluoromethyl-piperidin-4-one can be synthesized through various chemical routes. One common method involves the reaction of suitable starting materials and reagents under controlled conditions. The synthesis typically starts with the appropriate piperidine derivative, which undergoes a series of reactions to introduce the trifluoromethyl group and the Boc (tert-butoxycarbonyl) protecting group . The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations .

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

1-Boc-3-trifluoromethyl-piperidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

1-Boc-3-trifluoromethyl-piperidin-4-one can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .

Properties

IUPAC Name

tert-butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKIKPITPDYEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610366
Record name tert-Butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159983-77-3
Record name tert-Butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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